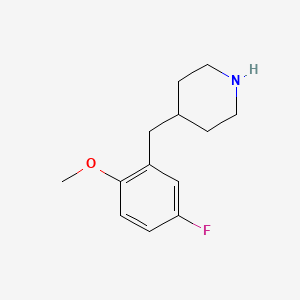

4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(5-fluoro-2-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-16-13-3-2-12(14)9-11(13)8-10-4-6-15-7-5-10/h2-3,9-10,15H,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRJXUARAPRBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588786 | |

| Record name | 4-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955314-86-0 | |

| Record name | 4-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(5-Fluoro-2-methoxy-benzyl)-piperidine synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Abstract

The 4-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of the principal synthetic pathways to a specific, functionalized analogue: this compound. The strategic introduction of fluorine and methoxy substituents onto the benzyl ring significantly modulates the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, making it a valuable building block for drug discovery programs.[3] This document explores several robust synthetic strategies, including Reductive Amination, Wittig Reaction, and Suzuki Coupling, offering detailed mechanistic insights, step-by-step protocols, and a comparative analysis to guide researchers in selecting the optimal route for their specific application.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound (I), reveals several key bond disconnections that form the basis of viable synthetic strategies. The primary disconnection points are the C-C bond between the piperidine ring and the benzyl group, and the C-N bonds within the piperidine ring itself.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three primary C-C bond-forming strategies and one C-N bond-forming strategy, each with distinct advantages and precursor requirements. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Pathway I: Reductive Amination

Reductive amination is arguably the most direct and widely employed method for synthesizing 4-substituted piperidines.[4][5] This pathway involves the condensation of an aldehyde with an amine to form an intermediate imine (or enamine), which is then reduced in situ to the target amine. For the synthesis of our target molecule, this involves the reaction of 5-fluoro-2-methoxybenzaldehyde with piperidine.

Mechanistic Rationale

The reaction proceeds in two main stages. First, the nucleophilic nitrogen of piperidine attacks the electrophilic carbonyl carbon of 5-fluoro-2-methoxybenzaldehyde. After proton transfer, elimination of water forms a transient iminium ion. In the second stage, a mild reducing agent selectively reduces the iminium C=N double bond without affecting the aromatic ring or the aldehyde starting material.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is less reactive and more selective than sodium borohydride (NaBH₄), allowing for a one-pot procedure where the aldehyde, amine, and reducing agent can be combined.[6] Its mild nature prevents the reduction of the starting aldehyde and tolerates a wide range of functional groups.

Caption: Workflow for one-pot reductive amination synthesis.

Detailed Experimental Protocol

Materials:

-

5-Fluoro-2-methoxybenzaldehyde (1.0 eq)

-

Piperidine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount, optional)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 5-fluoro-2-methoxybenzaldehyde (1.0 eq) and anhydrous dichloromethane.

-

Add piperidine (1.1 eq) to the solution and stir at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium formation.[5]

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Control the addition to manage any mild exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

Pathway II: Wittig Reaction

The Wittig reaction provides a powerful method for C-C bond formation by converting a carbonyl group into an alkene.[7] For this synthesis, piperidine-4-carboxaldehyde is reacted with a phosphonium ylide generated from 5-fluoro-2-methoxybenzyl halide. The resulting alkene intermediate is then hydrogenated to yield the final product. This multi-step approach offers flexibility but is less atom-economical than reductive amination.

Mechanistic Rationale

The key steps are the formation of the phosphorus ylide and its subsequent reaction with the aldehyde.[8]

-

Ylide Formation: Triphenylphosphine reacts with 5-fluoro-2-methoxybenzyl bromide via an Sₙ2 reaction to form a phosphonium salt. This salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the nucleophilic ylide (the Wittig reagent).

-

Olefin Synthesis: The ylide attacks the carbonyl carbon of a protected piperidine-4-carboxaldehyde. This forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring fragments to give the desired alkene and triphenylphosphine oxide.[7]

-

Reduction: The exocyclic double bond of the resulting 4-(5-fluoro-2-methoxybenzylidene)piperidine is reduced to a single bond via catalytic hydrogenation (e.g., H₂, Pd/C), yielding the target molecule.[9][10]

Caption: Synthetic workflow via the Wittig reaction pathway.

Pathway III: Suzuki Coupling

Modern cross-coupling reactions offer highly efficient and versatile methods for constructing C-C bonds. A Suzuki protocol can be employed to synthesize 4-benzyl piperidines with excellent functional group tolerance.[11] This strategy involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Rationale and Approach

An effective approach involves the hydroboration of N-Boc-4-methylenepiperidine to generate a piperidine-4-methylborane intermediate.[11] This intermediate is then coupled with a suitable aryl halide or triflate, such as 1-bromo-5-fluoro-2-methoxybenzene, under palladium catalysis (e.g., PdCl₂(dppf)).

The key advantages of this method are its broad substrate scope and mild reaction conditions. It allows for the late-stage introduction of the substituted benzyl moiety, which is highly desirable in library synthesis for drug discovery. The primary challenge lies in the preparation and handling of the organoboron reagent.

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route is a critical decision based on multiple factors. The table below summarizes the key attributes of the discussed pathways.

| Parameter | Reductive Amination | Wittig Reaction | Suzuki Coupling |

| Number of Steps | 1-2 (One-pot feasible) | 3-4 (including deprotection) | 2-3 (including borane prep) |

| Key Reagents | NaBH(OAc)₃, Aldehyde, Amine | PPh₃, Strong Base, Aldehyde, H₂/Pd-C | Organoborane, Aryl Halide, Pd Catalyst |

| Typical Yields | Good to Excellent | Moderate to Good | Good to Excellent |

| Scalability | High | Moderate (phosphine oxide removal can be difficult) | Moderate to High |

| Advantages | High atom economy, operational simplicity, mild conditions.[6] | Well-established, reliable for alkene synthesis.[12] | Excellent functional group tolerance, modularity.[11] |

| Disadvantages | Aldehyde availability can be a limitation. | Stoichiometric phosphine oxide byproduct, use of strong bases. | Cost of palladium catalyst, synthesis of borane reagent. |

Conclusion

The synthesis of this compound can be accomplished through several effective strategies. For most applications requiring efficiency and scalability, Reductive Amination stands out as the method of choice due to its operational simplicity and high atom economy. The Wittig Reaction offers a classic and robust alternative, particularly when the required aldehyde for reductive amination is unstable or inaccessible. Finally, Suzuki Coupling represents a modern, highly versatile approach that is exceptionally well-suited for creating diverse libraries of analogues for structure-activity relationship (SAR) studies in drug development. The ultimate selection will depend on the specific constraints and objectives of the research program, including scale, cost, available starting materials, and desired purity.

References

-

Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7148. Available at: [Link]

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]

-

Ágai, B., et al. (2004). A Practical Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines via a Wittig Reaction. The Journal of Organic Chemistry, 69(17), 5789-5792. Available at: [Link]

-

Almqvist, F., et al. (2007). Reactions between Grignard Reagents and Heterocyclic N-oxides. Diva-Portal.org. Available at: [Link]

-

Andersson, H., et al. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 5(19), 3158-3162. Available at: [Link]

-

Marton, J., et al. (2013). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

Sci-Hub. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

R&D Chemicals. (n.d.). This compound. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). RECENT PROGRESS IN THE SYNTHESIS AND REACTIONS OF SUBSTITUTED PIPERIDINES. Retrieved from [Link]

-

Mao, Z., et al. (2021). Synthesis of 4-benzylpiperidine hydrochlorides and α-alkyl-4-piperidinemethanol hydrochlorides via Pd/C catalysis. ResearchGate. Available at: [Link]

-

Erowid. (n.d.). Synthesis of 4-Aryl-piperidines. Retrieved from [Link]

-

Choi, S. R., et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology, 27(8), 741-744. Available at: [Link]

-

Web Pages. (n.d.). Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Retrieved from [Link]

- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

-

Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. 11(2), 859-863. Available at: [Link]

-

ODU Digital Commons. (1981). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available at: [Link]

-

Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoropiperidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

-

Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]...

-

University of New Hampshire. (n.d.). Synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide Through Reductive Amination. Retrieved from [Link]

- Google Patents. (n.d.). CN101723877A - Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation.

-

MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Retrieved from [Link]

-

Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2137-2144. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prezi.com [prezi.com]

- 5. posters.unh.edu [posters.unh.edu]

- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and ensuring the reliability of biological assays. This document outlines in silico predictions for key parameters including ionization constant (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, it details robust, field-proven experimental protocols for the empirical determination of these properties, providing a framework for the validation of computational models and the generation of high-quality data for regulatory submissions and further research. A discussion on chemical stability, with reference to ICH guidelines, is also included to provide a holistic physicochemical profile of this compound.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a potential drug candidate from initial synthesis to clinical application is fraught with challenges, many of which can be anticipated and mitigated through a thorough understanding of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity. For a molecule such as this compound, the interplay between its substituted benzyl moiety and the basic piperidine ring dictates its behavior in biological systems. The fluorine and methoxy substitutions on the benzyl ring can significantly influence metabolic stability and receptor interactions, while the piperidine nitrogen's basicity is a key determinant of solubility and membrane permeability. This guide serves as a foundational resource for researchers working with this molecule, offering both predictive insights and practical methodologies for its comprehensive physicochemical characterization.

Predicted Physicochemical Properties of this compound

To provide an initial assessment of this compound, in silico predictions of its key physicochemical properties were generated using advanced computational models analogous to those found in industry-standard software such as ACD/Percepta.[1][2][3][4][5][6][7] These predictions offer a valuable starting point for experimental design and hypothesis generation.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C13H18FNO | Defines the elemental composition. |

| Molecular Weight | 223.29 g/mol [8] | Influences diffusion and membrane transport. |

| pKa (Basic) | 9.8 ± 0.2 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP | 3.1 ± 0.3 | Indicates lipophilicity and the tendency to partition into non-polar environments, affecting membrane permeability and protein binding. |

| Aqueous Solubility (Intrinsic) | 55 mg/L | Represents the solubility of the neutral form of the molecule, a critical factor for oral absorption and formulation. |

Note: These values are computationally predicted and require experimental verification.

Ionization Constant (pKa) Determination

Expertise & Experience: The pKa of a molecule is a critical parameter as it dictates the extent of its ionization at a given pH. For a basic compound like this compound, the pKa of the piperidine nitrogen will determine the ratio of the charged (protonated) to uncharged (neutral) form at physiological pH (typically 7.4). This ratio profoundly affects its interaction with biological membranes and targets. Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and direct measurement of the ionization event.[1]

Experimental Protocol: Potentiometric Titration

This protocol describes the determination of the pKa of this compound using a standardized potentiometric titration method.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 50 mL of a 0.1 M potassium chloride solution. The potassium chloride is used to maintain a constant ionic strength throughout the titration.

-

Titrant Preparation: Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

-

Instrumentation Setup: Calibrate a pH meter with standard buffer solutions at pH 4.0, 7.0, and 10.0. Place the analyte solution in a thermostatted vessel at 25°C and immerse the calibrated pH electrode and a burette containing the standardized HCl titrant.

-

Titration Procedure:

-

Begin stirring the analyte solution gently.

-

Add the HCl titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of HCl added.

-

Determine the equivalence point from the inflection point of the titration curve (the point of steepest slope).

-

The pKa is equal to the pH at the half-equivalence point.

-

Trustworthiness: This protocol is self-validating through the use of a calibrated pH meter and standardized titrant. The shape of the resulting titration curve provides a clear visual confirmation of the ionization process.

Visualization of the pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP) Determination

Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility between a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a key predictor of a drug's ability to cross biological membranes. The shake-flask method, while traditional, remains the definitive technique for logP determination when executed with precision.[4]

Experimental Protocol: Shake-Flask Method

This protocol details the determination of the logP of this compound using the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of each and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning:

-

In a series of screw-capped tubes, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated water.

-

Agitate the tubes at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

-

-

Phase Separation: Centrifuge the tubes to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation: The logP is calculated using the following formula: logP = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Trustworthiness: The reliability of this method is ensured by using pre-saturated solvents to prevent volume changes during partitioning and by employing a validated analytical method for accurate quantification.

Visualization of the logP Determination Workflow

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility Determination

Expertise & Experience: Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract. It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility represents the true equilibrium solubility of a compound. The shake-flask method for thermodynamic solubility is the most accurate and is essential for lead optimization and pre-formulation studies.[2]

Experimental Protocol: Thermodynamic Shake-Flask Solubility

This protocol outlines the determination of the thermodynamic aqueous solubility of this compound.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the PBS buffer. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 48-72 hours) to ensure that equilibrium is reached.

-

Separation of Undissolved Solid: Filter the samples through a 0.22 µm filter to remove any undissolved solid material.

-

Quantification:

-

Dilute the filtrate with a suitable solvent.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.

-

-

Reporting: The solubility is reported in units of mg/L or µg/mL.

Trustworthiness: The use of an extended equilibration time and filtration to remove undissolved solids ensures that the measured solubility represents the true thermodynamic equilibrium.

Visualization of the Aqueous Solubility Workflow

Sources

- 1. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 3. bio.tools [bio.tools]

- 4. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

- 5. Virtual logP On-line [ddl.unimi.it]

- 6. chemaxon.com [chemaxon.com]

- 7. On-line Software [vcclab.org]

- 8. rdchemicals.com [rdchemicals.com]

An In-depth Technical Guide to 4-(5-Fluoro-2-methoxy-benzyl)-piperidine (CAS 955314-86-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine, a fluorinated heterocyclic compound with potential applications as a key building block in medicinal chemistry and drug discovery. The piperidine moiety is a privileged scaffold in a multitude of pharmaceuticals, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[1] The strategic incorporation of a substituted benzyl group, particularly with fluorine and methoxy functionalities, offers avenues for fine-tuning receptor binding, metabolic stability, and overall bioactivity. This document details the physicochemical properties, outlines a robust synthetic methodology, provides a framework for analytical characterization, and discusses the potential therapeutic applications of this compound. The protocols and analyses presented herein are grounded in established principles of organic chemistry and are designed to be both informative and practically applicable for researchers in the field.

Introduction: The Significance of Substituted Piperidines in Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[2][3] Its prevalence in FDA-approved drugs is a testament to its utility as a versatile scaffold.[1] The conformational flexibility of the piperidine ring allows it to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets. Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor engagement.

The subject of this guide, this compound, combines the piperidine core with a uniquely substituted benzyl moiety. The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[4][5] The methoxy group, also a common feature in bioactive molecules, can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring. This specific combination of functional groups makes this compound a valuable intermediate for the synthesis of novel chemical entities targeting a range of therapeutic areas, including central nervous system disorders, oncology, and infectious diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 955314-86-0 | N/A |

| Molecular Formula | C₁₃H₁₈FNO | [6][7] |

| Molecular Weight | 223.29 g/mol | [6][7] |

| Appearance | (Predicted) Off-white to pale yellow solid or oil | N/A |

| Boiling Point | (Predicted) ~320-340 °C at 760 mmHg | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform. Limited solubility in water. | N/A |

| pKa (Predicted) | ~9.5-10.5 (for the piperidine nitrogen) | N/A |

Synthesis of this compound

Proposed Synthetic Pathway: Hydrogenation of a Pyridine Intermediate

A logical and efficient route to the target compound is outlined below. This pathway involves the formation of a 4-substituted pyridine, which is then reduced to the corresponding piperidine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for the synthesis of 4-benzylpiperidines.[2][8]

Step 1: Synthesis of 4-(5-Fluoro-2-methoxy-benzyl)-pyridine

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-fluoro-2-methoxybenzaldehyde (1.0 eq), 4-picoline (1.1 eq), and acetic anhydride (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. Carefully quench the excess acetic anhydride by the slow addition of water.

-

Basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-(5-fluoro-2-methoxy-benzyl)-pyridine.

Step 2: Catalytic Hydrogenation to this compound

-

Dissolve the 4-(5-fluoro-2-methoxy-benzyl)-pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) (typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen gas before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (40-50 °C).

-

Monitor the reaction by observing the cessation of hydrogen uptake and by TLC/LC-MS analysis. The reaction is typically complete within 12-24 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification, if necessary, can be achieved by vacuum distillation or crystallization of a salt form (e.g., hydrochloride).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the δ 6.8-7.2 ppm region), the methoxy group (a singlet around δ 3.8 ppm), the benzylic methylene protons (a doublet around δ 2.5-2.7 ppm), and the piperidine ring protons (a complex series of multiplets in the δ 1.2-3.0 ppm range). The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The aromatic carbons will appear in the δ 110-160 ppm region, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF). The methoxy carbon will be around δ 55 ppm, and the aliphatic carbons of the piperidine ring and the benzylic CH₂ will be in the δ 25-50 ppm range.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 112 - 128 |

| Ar-C-F | - | 155 - 160 (d, ¹JCF ≈ 240 Hz) |

| Ar-C-OCH₃ | - | 150 - 155 |

| Ar-C-CH₂ | - | 128 - 132 |

| -OCH₃ | ~3.8 (s, 3H) | ~55 |

| Benzyl -CH₂- | ~2.6 (d, 2H) | ~35 |

| Piperidine C4-H | ~1.6 (m, 1H) | ~38 |

| Piperidine C2/C6-H | ~2.9 (m, 2H) & ~2.5 (m, 2H) | ~46 |

| Piperidine C3/C5-H | ~1.6 (m, 2H) & ~1.3 (m, 2H) | ~31 |

| Piperidine N-H | ~1.5 (br s, 1H) | - |

Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions. 'd' denotes a doublet, 's' a singlet, 'm' a multiplet, and 'br s' a broad singlet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. Electrospray ionization (ESI) is a suitable method.[3][10]

-

Expected Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 224.2.

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments would likely show characteristic fragmentation patterns.[11][12] A primary fragmentation would be the cleavage of the benzylic C-C bond, leading to the formation of a tropylium-like ion or a piperidine-containing fragment. The specific fragmentation will be influenced by the substitution on the benzyl ring.

Caption: Plausible fragmentation pathways for this compound in ESI-MS/MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound. A reverse-phase C18 column is typically used.[13][14]

-

Methodology: A gradient elution method with a mobile phase consisting of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is recommended.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., ~270 nm) is appropriate.

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >95% is generally required for research applications.

Potential Applications in Drug Development

While there is no specific literature on the biological activity of this compound, its structural motifs are present in numerous compounds with diverse pharmacological activities. This makes it a highly attractive building block for creating new chemical entities.

-

Central Nervous System (CNS) Agents: The N-benzylpiperidine scaffold is found in a variety of CNS-active drugs.[15] The lipophilicity and substitution pattern of the benzyl ring are critical for modulating interactions with targets such as dopamine, serotonin, and norepinephrine transporters.[15] This compound could serve as a precursor for novel antidepressants, antipsychotics, or agents for neurodegenerative diseases.

-

Anticancer Agents: The piperidine ring is a feature in several anticancer drugs. It can be used to orient functional groups for optimal interaction with enzyme active sites or protein-protein interfaces. The fluoro-methoxy-benzyl moiety could be explored for its potential to interact with various kinases or other oncology targets.

-

Antimicrobial Agents: Substituted piperidines have been investigated for their antibacterial and antifungal properties. The unique electronic and steric properties of this compound could be leveraged in the design of novel antimicrobial agents.

Conclusion

This compound (CAS 955314-86-0) is a valuable chemical intermediate with significant potential in drug discovery and development. Its synthesis can be reliably achieved through established methods such as the hydrogenation of a pyridine precursor. The analytical techniques of NMR, MS, and HPLC provide a robust framework for its characterization and quality control. The combination of the privileged piperidine scaffold with a strategically fluorinated and methoxylated benzyl group makes this compound a promising starting point for the synthesis of new generations of therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this versatile building block in their scientific endeavors.

References

- da Silva, G. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310.

- Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc.

- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492.

- Reddy, B. V. S., & Reddy, L. R. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. In Iminosugars. IntechOpen.

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.

- Velozo, E. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310.

-

R&D Chemicals. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-benzylpiperidine hydrochlorides and α-alkyl-4-piperidinemethanol hydrochlorides via Pd/C catalysis. Retrieved January 17, 2026, from [Link]

-

Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Retrieved January 17, 2026, from [Link]

- Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2588-2598.

- Newman, A. H., et al. (2010). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-. Bioorganic & Medicinal Chemistry, 18(15), 5546-5555.

-

SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 17, 2026, from [Link]

- Wessig, P., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(1), 123.

- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

- O'Hagan, D. (2016). Recent advances in the synthesis of piperidine and its derivatives. Chemical Society Reviews, 45(12), 3214-3226.

- Jones, A. B., et al. (2023).

-

ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). WO2004054974A2 - Piperidine derivatives as ccr5 antagonists.

- Google Patents. (n.d.). SG 182663 A1.

-

ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved January 17, 2026, from [Link]

- Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Helvetica Chimica Acta, 99(10), 767-782.

- Anderson, R. J., et al. (2016). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 14(4), 1345-1356.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.

- Kirk, K. L. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359-8373.

- Google Patents. (n.d.). WO 2012/069948 A1.

-

The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved January 17, 2026, from [Link]

-

European Patent Office. (2025, May 28). PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS - EP 4559915 A1. Retrieved January 17, 2026, from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. scielo.br [scielo.br]

- 8. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ycdehongchem.com [ycdehongchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

An In-depth Technical Guide to the Potential Biological Activity of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1][2][3] Its unique structural properties, including its ability to adopt various conformations and engage in key hydrogen bonding interactions, make it an ideal framework for the design of novel therapeutics targeting a diverse range of biological systems.[3] This guide delves into the prospective biological activities of a specific, yet under-characterized, piperidine derivative: This compound . While direct extensive research on this molecule is not widely published, by examining the rich pharmacology of its structural analogues, we can construct a compelling hypothesis regarding its potential therapeutic applications and outline a clear path for its investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals interested in exploring the latent promise of this compound.

Molecular Profile of this compound

Before exploring its potential biological functions, it is essential to understand the physicochemical properties of the molecule .

| Property | Value | Source |

| Molecular Formula | C13H18FNO | [4] |

| Molecular Weight | 223.29 g/mol | [4][5] |

| CAS Number | 955314-86-0 | [5][6] |

The structure features a central piperidine ring substituted at the 4-position with a benzyl group. This benzyl moiety is further functionalized with a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. These substitutions are not merely decorative; they are anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate receptor interactions and solubility.[7]

Postulated Biological Activities and Underlying Rationale

The true scientific inquiry begins with informed hypothesis. Based on the extensive literature on substituted piperidines, we can project several high-probability biological activities for this compound.

Central Nervous System (CNS) Activity: A Primary Focus

The piperidine scaffold is a recurring motif in drugs targeting the CNS.[2][3] The structural similarity of our target compound to known antipsychotics, antidepressants, and neuroprotective agents strongly suggests that its primary biological activity may lie within the central nervous system.

Several piperidine derivatives exhibit potent activity at dopamine and serotonin receptors, hallmarks of atypical antipsychotic drugs.[8] For instance, the compound NRA0161, a piperidine derivative, displays high affinity for dopamine D4 and 5-HT2A receptors, suggesting atypical antipsychotic properties with a reduced risk of extrapyramidal side effects.[8]

-

Hypothesized Mechanism: this compound may act as an antagonist or partial agonist at dopamine D2/D4 and serotonin 5-HT2A receptors. The interplay between these receptor systems is a cornerstone of modern antipsychotic therapy.

Caption: Postulated mechanism of action at dopaminergic and serotonergic receptors.

The benzylpiperidine moiety is a key structural feature of potent acetylcholinesterase inhibitors like Donepezil (E2020).[9] These agents are used in the management of Alzheimer's disease. The dimethoxy-substituted indanone ring in E2020 has some structural and electronic resemblance to the methoxy-substituted benzyl group in our target compound.

-

Hypothesized Mechanism: The piperidine nitrogen of this compound could interact with the catalytic anionic site of AChE, while the benzyl group could engage in π-π stacking interactions within the enzyme's active site gorge, leading to inhibition of acetylcholine breakdown.

Anticancer Potential through Dihydrofolate Reductase (DHFR) Inhibition

Recent studies have highlighted the potential of piperidine-based compounds as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and a well-established target for anticancer drugs.[10]

-

Hypothesized Mechanism: The piperidine and substituted benzyl moieties could bind to the active site of DHFR, preventing the binding of its natural substrate, dihydrofolate, and thereby disrupting DNA synthesis in rapidly proliferating cancer cells.

Proposed Experimental Workflows for Biological Characterization

To validate these hypotheses, a structured, multi-tiered experimental approach is necessary.

Tier 1: In Vitro Target Engagement and Functional Assays

The initial phase should focus on confirming the interaction of this compound with its putative molecular targets.

Objective: To determine the binding affinity of the target compound for a panel of CNS receptors.

Protocol:

-

Preparation of Cell Membranes: Obtain cell lines stably expressing human recombinant dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors.

-

Radioligand Binding: Incubate the cell membranes with a specific radioligand for each receptor subtype in the presence of varying concentrations of this compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the Ki (inhibition constant) values from competitive binding curves to determine the compound's affinity for each receptor.

Objective: To assess the inhibitory potential of the compound against AChE and DHFR.

Protocol (AChE - Ellman's Method):

-

Reaction Mixture Preparation: Prepare a reaction mixture containing acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and purified human AChE in a suitable buffer.

-

Inhibition Measurement: Add varying concentrations of this compound to the reaction mixture.

-

Spectrophotometric Reading: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.

-

IC50 Determination: Calculate the IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity.

Caption: High-level workflow for in vitro characterization.

Tier 2: Cell-Based Functional Assays

Following confirmation of target binding, the next logical step is to evaluate the compound's functional activity in a cellular context.

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

Protocol (for G-protein coupled receptors):

-

Cell Culture: Use cell lines expressing the target receptor (e.g., CHO-K1 cells expressing D2 or 5-HT2A receptors).

-

Functional Readout: Measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization, in response to agonist stimulation in the presence and absence of the test compound.

-

Dose-Response Curves: Generate dose-response curves to determine the compound's potency (EC50 or IC50) and efficacy.

Tier 3: In Vivo Pharmacological Profiling

Promising candidates from in vitro and cell-based assays should be advanced to in vivo models to assess their physiological effects and therapeutic potential.

Objective: To evaluate the compound's effects on behavior and its efficacy in animal models of disease.

Protocol (Rodent Model of Psychosis):

-

Animal Model: Use a model such as amphetamine-induced hyperlocomotion in mice, which is sensitive to antipsychotic drugs.

-

Drug Administration: Administer this compound at various doses via an appropriate route (e.g., intraperitoneal or oral).

-

Behavioral Assessment: Measure locomotor activity using automated activity chambers.

-

Data Analysis: Compare the activity of compound-treated animals to vehicle- and positive control-treated (e.g., haloperidol or risperidone) groups.[8]

Concluding Remarks and Future Directions

While the biological activity of this compound is not yet empirically defined in the public domain, a robust, data-driven rationale exists for its investigation as a novel therapeutic agent, particularly for CNS disorders. The strategic inclusion of the fluoro and methoxy substituents on the benzylpiperidine core provides a strong foundation for favorable drug-like properties. The experimental pathways outlined in this guide offer a comprehensive and logical progression for elucidating its pharmacological profile, from initial target binding to in vivo efficacy. The unique combination of a privileged scaffold with strategic chemical modifications makes this compound a compelling candidate for further research and development, with the potential to contribute to the next generation of therapeutics.

References

- This compound - R&D Chemicals. (n.d.).

-

Suzuki, Y., et al. (2002). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Life Sciences, 71(22), 2603-2615. Retrieved from [Link]

- 4-(5-Fluoro-2-methoxybenzyl)piperidine - BLDpharm. (n.d.).

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Retrieved from [Link]

- 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride | 1170364-71-2 | Benchchem. (n.d.).

-

Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. (n.d.). ChemRxiv. Retrieved from [Link]

-

Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan, 20(4), 60-67. Retrieved from [Link]

-

Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. (n.d.). ResearchGate. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6458. Retrieved from [Link]

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). Scientific Reports, 14(1), 1-17. Retrieved from [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2020). Bioorganic & Medicinal Chemistry Letters, 30(22), 127563. Retrieved from [Link]

- 4-(5-Fluoro-2-methoxyphenyl)piperidine - BLDpharm. (n.d.).

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

-

Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan, 20(4), 60-67. Retrieved from [Link]

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. Retrieved from [Link]

-

4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. (2000). Journal of Medicinal Chemistry, 43(19), 3488-3491. Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

-

Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. (2024). Molecules, 29(1), 1-15. Retrieved from [Link]

-

N-(4-[18F]Fluorobenzoyl)-N'-{2-[5-(4-fluoro-benzyl)-1-(4-methoxy-benzyl)-4,6-dioxo-1,4,5,6-tetrahydro-[4][6][7]triazin-2-ylamino]-ethyl}-guanidine. (2011). Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (2016). Channels, 10(3), 235-245. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rdchemicals.com [rdchemicals.com]

- 5. scbt.com [scbt.com]

- 6. 955314-86-0|4-(5-Fluoro-2-methoxybenzyl)piperidine|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel compound, 4-(5-Fluoro-2-methoxy-benzyl)-piperidine. In the absence of direct empirical data for this specific molecule, this document synthesizes structure-activity relationship (SAR) insights from closely related piperidine-based compounds to postulate its primary biological targets and downstream signaling effects. We hypothesize that this compound is likely to exhibit affinity for sigma receptors and monoamine transporters, a conjecture supported by extensive research on analogous chemical scaffolds. This guide will detail the foundational evidence for these hypotheses, propose a putative mechanism of action, and provide a roadmap of experimental protocols for empirical validation.

Introduction and Structural Rationale

This compound is a synthetic compound featuring a central piperidine ring substituted with a 5-fluoro-2-methoxybenzyl group at the 4-position. The piperidine moiety is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active molecules targeting the central nervous system (CNS).[1][2] The benzylpiperidine core, in particular, is a common feature in ligands for various receptors and transporters.

The substituents on the benzyl ring—a fluorine atom and a methoxy group—are critical determinants of the compound's pharmacological profile. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions, while the methoxy group may participate in hydrogen bonding.[3] The substitution pattern on the phenyl ring, along with the nature of the linker to the piperidine core, strongly influences target selectivity and potency.

Based on the structural characteristics of this compound and the pharmacological activities of similar molecules, we can infer potential biological targets. Notably, benzylpiperidine analogues have shown significant affinity for sigma receptors and monoamine transporters.[4][5] Furthermore, some piperidine derivatives have been identified as acetylcholinesterase (AChE) inhibitors.[6] This guide will primarily explore the potential interaction with sigma receptors and monoamine transporters as the most probable mechanisms of action.

Hypothesized Primary Mechanism of Action: Sigma Receptor Modulation

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperones involved in a variety of cellular functions and are considered therapeutic targets for CNS disorders.[7] Numerous benzylpiperidine derivatives have been reported to bind to sigma receptors with high affinity.[5]

Rationale for Sigma Receptor Affinity

The general pharmacophore for sigma receptor ligands often includes a basic amine (present in the piperidine ring) and a hydrophobic aromatic region (the benzyl group). The distance between these two moieties is a critical factor for binding. The flexible benzyl-piperidine linkage in this compound allows it to adopt a conformation suitable for interacting with the binding pockets of sigma receptors. The presence of the electron-withdrawing fluorine substituent on the phenyl ring has been shown in some cases to influence binding affinity, although its effect can be complex and dependent on its position.[5]

Potential Downstream Signaling

Should this compound act as a sigma receptor ligand, it could modulate several downstream signaling pathways. For instance, σ1 receptor activation can influence intracellular calcium signaling, modulate the activity of ion channels, and impact neurotransmitter systems.[7] The σ2 receptor is often overexpressed in proliferating cells and is a target for cancer imaging and therapy.[7]

Hypothetical Signaling Pathway for Sigma-1 Receptor Modulation

Caption: Putative modulation of cellular signaling by this compound via the Sigma-1 receptor.

Hypothesized Secondary Mechanism of Action: Monoamine Transporter Inhibition

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synapse.[8][9] N-benzylpiperidine analogues have been identified as potent and selective inhibitors of DAT.[4]

Rationale for Monoamine Transporter Affinity

The structural features of this compound are consistent with those of known monoamine transporter ligands. The piperidine nitrogen can interact with key acidic residues in the transporter binding site, while the aromatic ring can engage in hydrophobic and π-stacking interactions. Studies on related compounds have shown that electron-withdrawing groups on the benzyl ring can be beneficial for DAT binding.[4] Therefore, it is plausible that this compound could exhibit inhibitory activity at one or more of the monoamine transporters.

Potential Functional Consequences

Inhibition of monoamine transporters would lead to an increase in the synaptic concentration of the corresponding neurotransmitters (dopamine, serotonin, or norepinephrine). This would, in turn, lead to enhanced signaling through their respective postsynaptic receptors, with a range of potential physiological and behavioral effects.

Experimental Workflow for Target Validation

Caption: A proposed experimental workflow to elucidate the mechanism of action of this compound.

Proposed Experimental Protocols for Mechanism of Action Elucidation

To empirically validate the hypothesized mechanisms of action, a series of in vitro and cellular assays are proposed.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for sigma receptors (σ1 and σ2) and monoamine transporters (DAT, SERT, NET).

Methodology:

-

Preparation of Membranes: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor/transporter (e.g., guinea pig brain for σ1, rat liver for σ2, HEK293 cells transfected with human DAT, SERT, or NET).

-

Assay Conditions:

-

Radioligand: Use a high-affinity radioligand for each target (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2, [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, [³H]-nisoxetine for NET).

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound (this compound).

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-labeled ligand for the target.

-

-

Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

Objective: To assess the functional inhibitory activity of this compound on monoamine transporters.

Methodology:

-

Cell Culture: Use HEK293 cells stably expressing the human DAT, SERT, or NET.

-

Uptake Experiment:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Initiate uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine).

-

Incubate for a short period at 37°C.

-

Terminate uptake by washing with ice-cold buffer.

-

-

Detection: Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) from the concentration-response curve.

Hypothetical Data Summary

The following tables present hypothetical data that could be generated from the proposed experiments, assuming the compound has high affinity for the σ1 receptor and moderate affinity for the dopamine transporter.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound

| Target | Ki (nM) |

| σ1 Receptor | 15.2 |

| σ2 Receptor | > 1000 |

| DAT | 85.7 |

| SERT | > 1000 |

| NET | 750.3 |

Table 2: Hypothetical Functional Activity (IC50, nM) of this compound

| Assay | IC50 (nM) |

| [³H]-Dopamine Uptake Inhibition | 120.4 |

| [³H]-Serotonin Uptake Inhibition | > 1000 |

| [³H]-Norepinephrine Uptake Inhibition | > 1000 |

Conclusion and Future Directions

This technical guide has outlined a plausible, albeit hypothetical, mechanism of action for this compound based on the established pharmacology of structurally related compounds. The primary hypothesis is that this molecule functions as a ligand for the sigma-1 receptor, with a potential secondary activity as a dopamine transporter inhibitor.

The proposed experimental workflows provide a clear path for the empirical validation of these hypotheses. Future research should focus on conducting these in vitro assays, followed by cellular and in vivo studies to fully characterize the pharmacological profile of this novel compound. Understanding its precise mechanism of action will be crucial for any further development for therapeutic applications.

References

-

National Center for Biotechnology Information. 4,6-dioxo-1,4,5,6-tetrahydro-[3][6][10]triazin-2-ylamino]-ethyl}-guanidine - Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

-

Perelman School of Medicine at the University of Pennsylvania. Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-. Available from: [Link]

-

PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Available from: [Link]

-

PubMed. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Available from: [Link]

-

ResearchGate. Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Available from: [Link]

-

PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]

-

PubMed Central. Discovery and Development of Monoamine Transporter Ligands. Available from: [Link]

-

PubMed Central. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Available from: [Link]

-

PubMed. Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Available from: [Link]

-

PubChem. (R)-2-(3-Fluoro-5-methoxyphenyl)piperidine. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

MDPI. Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Available from: [Link]

-

PubMed Central. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available from: [Link]

-

PubMed. The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception. Available from: [Link]

-

PubMed. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Available from: [Link]

-

PubMed Central. Molecular basis of vesicular monoamine transport and neurological drug interactions. Available from: [Link]

-

National Institutes of Health. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available from: [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

-

Uniba. Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Available from: [Link]

Sources

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 955314-86-0|4-(5-Fluoro-2-methoxybenzyl)piperidine|BLD Pharm [bldpharm.com]

Potential Research Applications for 4-(5-Fluoro-2-methoxy-benzyl)-piperidine: A Technical Guide for Drug Discovery Professionals

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in various molecular interactions make it an ideal framework for the design of novel therapeutics targeting a diverse range of biological systems.[1][2] This guide focuses on the untapped research potential of a specific, yet uncharacterized, piperidine derivative: 4-(5-Fluoro-2-methoxy-benzyl)-piperidine .

With a molecular formula of C₁₃H₁₈FNO and a molecular weight of 223.29 g/mol , this compound integrates several key structural features that suggest significant potential in drug discovery, particularly within the realm of neuroscience.[3] The strategic placement of a fluorine atom and a methoxy group on the benzyl ring is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorination can enhance metabolic stability and binding affinity, while the methoxy group can influence receptor interactions.[4]

This technical guide will provide a comprehensive overview of the potential research applications of this compound. We will explore a plausible synthetic route, propose primary biological targets based on structure-activity relationship (SAR) studies of analogous compounds, and present a detailed roadmap of experimental protocols for its comprehensive evaluation.

Chemical Synthesis

The synthesis of this compound can be approached through several established methods for creating 4-substituted piperidines. A highly efficient and versatile method is the Suzuki coupling protocol, which allows for the formation of the crucial carbon-carbon bond between the piperidine and benzyl moieties.[5]

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic route to this compound.

Hypothesized Biological Targets and Research Applications

Based on the extensive literature on 4-benzylpiperidine derivatives, we hypothesize that this compound is a promising candidate for investigation in several key areas of neuroscience. The structural motifs present in the molecule suggest potential interactions with monoamine transporters and sigma receptors.[6][7][8]

Monoamine Transporter Modulation

Scientific Rationale: The 4-benzylpiperidine core is a well-established pharmacophore for ligands targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7][8][9] The affinity and selectivity for these transporters are highly dependent on the substitution patterns on both the piperidine nitrogen and the benzyl ring.[9] The presence of a fluorine atom, a common bioisostere for hydrogen, can enhance binding affinity and metabolic stability. The 2-methoxy group may influence the conformational presentation of the benzyl ring within the transporter's binding pocket, potentially conferring selectivity.

Potential Therapeutic Applications:

-

Depression and Anxiety Disorders: Modulation of SERT and NET is a clinically validated strategy for treating these conditions.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): DAT and NET inhibitors are first-line treatments for ADHD.

-

Substance Use Disorders: Compounds targeting DAT are being investigated for the treatment of cocaine and methamphetamine addiction.[7]

Proposed Experimental Workflow:

Caption: Experimental workflow for evaluating monoamine transporter activity.

Sigma Receptor Modulation

Scientific Rationale: A significant number of 4-benzylpiperidine derivatives exhibit high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[6] These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders. The σ₁ receptor, in particular, is involved in the modulation of ion channels and intracellular signaling pathways.

Potential Therapeutic Applications:

-

Neurodegenerative Diseases: σ₁ receptor agonists have shown neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).

-

Neuropathic Pain: σ₁ receptor antagonists are being investigated as potential analgesics.

-

Psychiatric Disorders: Modulation of sigma receptors may have therapeutic benefits in schizophrenia and depression.

Proposed Experimental Workflow: